REACTION_SMILES
|
[K+:20].[K+:21].[K+:22].[K+:28].[NH2:1][c:2]1[n:3][c:4]([Cl:14])[c:5]([N:9]=[CH:10][N:11]([CH3:12])[CH3:13])[c:6]([Cl:8])[n:7]1.[P:15](=[O:16])([O-:17])([O-:18])[O-:19].[P:23]([O-:24])([OH:25])([OH:26])=[O:27].[P:29](=[O:30])([OH:31])([OH:32])[OH:33]>>[NH2:1][c:2]1[n:3][c:4]([Cl:14])[c:5]([NH:9][CH:10]=[O:16])[c:6]([Cl:8])[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=Nc1c(Cl)nc(N)nc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(Cl)c(NC=O)c(Cl)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |